N-(17Z-hexacosenoyl)-ceramide
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Overview
Description
N-(17Z-hexacosenoyl)sphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as (17Z)-hexacosenoyl. It has a role as a mouse metabolite. It derives from a (17Z)-hexacosenoic acid.
Scientific Research Applications
Role in Apoptosis and Cell Death
Ceramide, including variants like N-(17Z-hexacosenoyl)-ceramide, is recognized for its role in mediating apoptosis. The study of synthetic phytoceramides, which are structurally related to ceramides, revealed their ability to induce apoptosis more potently than ceramides themselves. These phytoceramides, despite structural differences, triggered cell death through apoptosis, similar to natural ceramides, hinting at the potential for ceramide-based compounds in therapeutic applications (Hwang et al., 2001).
Impact on Lipid Membrane Structure and Function
This compound, like other ceramides, significantly influences the structural and functional properties of lipid membranes. Research has explored the mixing properties of ceramide in sphingomyelin bilayers, providing insights into the biophysical and thermodynamic properties of these molecules. These studies are crucial for understanding the role of ceramides in cellular signaling, apoptosis, and binding of various biomolecules (Metcalf & Pandit, 2012).
Ceramide and Mitochondrial Function
Ceramides have been linked to mitochondrial function, affecting processes like oxidative phosphorylation and reactive oxygen species production. Studies suggest that different ceramide species, possibly including this compound, can influence the activity of the mitochondrial respiratory chain, indicating a complex interplay between ceramide signaling and mitochondrial function (Kogot-Levin & Saada, 2014).
Properties
Molecular Formula |
C44H85NO3 |
---|---|
Molecular Weight |
676.1 g/mol |
IUPAC Name |
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexacos-17-enamide |
InChI |
InChI=1S/C44H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,37,39,42-43,46-47H,3-16,19-36,38,40-41H2,1-2H3,(H,45,48)/b18-17-,39-37+/t42-,43+/m0/s1 |
InChI Key |
RBWQERGGVBSKJY-BWFPRIDFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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